Germacra-1(10),4,11(13)-trien-12-oate

Sesquiterpene lactone biosynthesis Cytochrome P450 Substrate specificity

Germacra-1(10),4,11(13)-trien-12-oate (Germacrene A Acid) is the sole valid substrate for CYP71BL2 (costunolide synthase) and related P450 enzymes. Researchers reconstituting sesquiterpene lactone pathways (e.g., costunolide, parthenolide) must use this specific intermediate, as alternative compounds like (+)-germacrene A or (+)-costunolide demonstrate zero enzyme turnover. Guarantee assay validity and accurate kinetic data; avoid false negatives in metabolic engineering. Procure as a high-purity standard for quantitative LC-MS/GC-MS calibration.

Molecular Formula C15H21O2-
Molecular Weight 233.33 g/mol
Cat. No. B1261718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermacra-1(10),4,11(13)-trien-12-oate
Molecular FormulaC15H21O2-
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CCC(CC1)C(=C)C(=O)[O-])C
InChIInChI=1S/C15H22O2/c1-11-5-4-6-12(2)8-10-14(9-7-11)13(3)15(16)17/h5,8,14H,3-4,6-7,9-10H2,1-2H3,(H,16,17)/p-1/b11-5+,12-8+/t14-/m1/s1
InChIKeyIBJVPIJUFFVDBS-JBMXZMKISA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Germacra-1(10),4,11(13)-trien-12-oate (Germacrene A Acid): A Pivotal Sesquiterpene Lactone Biosynthetic Intermediate for Plant Natural Product Research and Metabolic Engineering


Germacra-1(10),4,11(13)-trien-12-oate, also widely recognized as germacrene A acid (GAA), is a monocarboxylic acid anion and a germacrane sesquiterpenoid that functions as the central, rate-limiting intermediate in the biosynthesis of a vast array of structurally diverse and biologically active sesquiterpene lactones (STLs) within the Asteraceae plant family [1]. Formed via the three-step oxidation of (+)-germacrene A by the evolutionarily conserved enzyme germacrene A oxidase (GAO), this compound sits at a critical branching point in plant secondary metabolism, from which a myriad of downstream STLs, including the anti-inflammatory costunolide and the anticancer parthenolide, are derived [2][3]. Its procurement is not for its own intrinsic bioactivity but for its unique and quantifiable utility as a substrate in enzymatic studies, as a foundational precursor in metabolic engineering chassis, and as a key analytical standard for elucidating complex plant metabolic pathways.

Why Generic Substitution of Germacra-1(10),4,11(13)-trien-12-oate Is Scientifically Unjustifiable in Biosynthetic Research


Substituting germacra-1(10),4,11(13)-trien-12-oate (GAA) with structurally similar germacrane derivatives or downstream products like costunolide is fundamentally invalid for any application aimed at pathway reconstitution, enzyme characterization, or precursor-directed biosynthesis. GAA is the specific, non-spontaneously cyclizing acidic intermediate required by the downstream cytochrome P450 enzymes, such as costunolide synthase (COS/CYP71BL2) and germacrene A acid 8β-hydroxylase (CYP71BL1) [1][2]. These enzymes exhibit strict substrate specificity for GAA's carboxylic acid moiety; upstream alcohols (e.g., germacra-1(10),4,11(13)-trien-12-ol) or the already-lactonized costunolide cannot substitute in these enzymatic reactions [3]. Using any other compound in its place will yield zero conversion in in vitro assays, misrepresent enzyme kinetics, and lead to false-negative results in heterologous pathway reconstruction, thereby compromising data integrity and wasting research resources [4].

Quantitative Comparative Evidence Guide for Procuring Germacra-1(10),4,11(13)-trien-12-oate


Exclusive Substrate for Costunolide Synthase (CYP71BL2) Confirms Unique Biosynthetic Role Over Costunolide or Germacrene A

Germacra-1(10),4,11(13)-trien-12-oate (GAA) is the exclusive substrate for the cytochrome P450 enzyme costunolide synthase (COS/CYP71BL2), which catalyzes the committed step to produce (+)-costunolide [1]. In a direct comparison, the precursor (+)-germacrene A and the product (+)-costunolide itself show zero turnover when assayed with the purified COS enzyme [2]. This enzymatic reaction is distinct from the spontaneous, non-enzymatic lactonization that occurs with 6α-hydroxy-GAA, further emphasizing the unique requirement for GAA as the starting material in this critical biosynthetic step [3].

Sesquiterpene lactone biosynthesis Cytochrome P450 Substrate specificity Costunolide synthase

High-Precision Discrimination in Regio-Selective Hydroxylation Assays for CYP71BL1 vs. CYP71BL6

Germacra-1(10),4,11(13)-trien-12-oate is the essential substrate for characterizing the divergent regio- and stereo-selectivity of homologous cytochrome P450 enzymes that dictate downstream sesquiterpene lactone diversity. A direct head-to-head comparison reveals that CYP71BL1 from sunflower catalyzes 8β-hydroxylation of GAA to yield 8β-hydroxy-GAA (which does not spontaneously cyclize to inunolide), whereas the enzyme from Inula hupehensis also generates 8α-hydroxy-GAA, which spontaneously cyclizes to 8-epi-inunolide [1][2]. This precise stereochemical outcome, which defines the subsequent lactone ring structure, is solely dependent on the presence of GAA as the substrate and cannot be observed with any other precursor or derivative [3].

Cytochrome P450 Regioselectivity Enzyme engineering Biosynthetic divergence

Superior Catalytic Plasticity of GAO Enzyme for Synthesizing Diverse Sesquiterpene Acids Compared to Specialized AMO Enzyme

Germacra-1(10),4,11(13)-trien-12-oate is the native product of the highly promiscuous enzyme germacrene A oxidase (GAO), a property that makes GAO a far more versatile biocatalyst than its specialized homolog, amorphadiene oxidase (AMO) from the artemisinin pathway [1]. In a direct cross-study comparison, GAO oxidized all seven of the structurally diverse sesquiterpenes tested (including germacrene D, 5-epi-aristolochene, valencene, and δ-cadinene) to their corresponding acids, whereas AMO exhibited negligible activity towards any of these non-native substrates [2]. This catalytic promiscuity, which is essential for the evolution of novel sesquiterpene lactones, positions GAA as the central product of a versatile platform enzyme, in stark contrast to the specialized and narrow substrate scope of the AMO-artemisinic acid system [3].

Enzyme promiscuity Metabolic engineering Germacrene A oxidase Amorphadiene oxidase

Quantitative Bioconversion to Costunolide Enables Process Yield Optimization in Heterologous Systems

Germacra-1(10),4,11(13)-trien-12-oate is the essential penultimate precursor that directly enables the biosynthesis of the valuable sesquiterpene lactone costunolide in engineered plant and microbial systems. In a quantitative study reconstituting the complete pathway in Nicotiana benthamiana leaves via agroinfiltration, the presence of GAA (produced by co-expressed GAS and GAO) was a prerequisite for the final step. Co-expression of the complete three-gene pathway (TpGAS, CiGAO, and CiCOS) resulted in a quantifiable yield of costunolide at 60 ng per gram fresh weight (FW), whereas omission of the GAO enzyme (and thus GAA production) resulted in no costunolide production [1][2]. This quantitative yield provides a clear baseline for researchers using GAA or its biosynthetic pathway to optimize and troubleshoot costunolide production, and it underscores the direct, stoichiometric link between this specific intermediate and the final product titer [3].

Metabolic engineering Bioconversion yield Nicotiana benthamiana Costunolide production

Definitive Research and Industrial Applications for Germacra-1(10),4,11(13)-trien-12-oate Based on Quantitative Evidence


Validating Costunolide Synthase (CYP71BL2) Activity and Specificity in In Vitro Assays

Germacra-1(10),4,11(13)-trien-12-oate (GAA) is the only scientifically valid substrate for characterizing the activity of costunolide synthase (COS/CYP71BL2) in vitro. As established by direct comparative data, alternative compounds like (+)-germacrene A or (+)-costunolide show zero turnover [1]. Therefore, any research program involving the heterologous expression, purification, or directed evolution of COS enzymes must procure authentic GAA as the substrate to ensure assay validity and generate meaningful kinetic data (e.g., Km, kcat). Using an incorrect substrate will produce false negatives and invalidate the experiment.

Investigating P450-Mediated Regio- and Stereo-Selectivity in Sesquiterpene Lactone Diversification

This compound is the essential probe for dissecting the mechanistic basis of STL structural diversity. The divergent stereochemical outcomes observed with CYP71BL1 (8β-hydroxylation) versus the Inula hupehensis enzyme (8α- and 8β-hydroxylation) are strictly dependent on GAA as the substrate [2][3]. Researchers investigating the molecular determinants of P450 regioselectivity, or those seeking to engineer enzymes for novel STL scaffolds, must use GAA in their comparative assays. No other compound can elicit this precise, biologically relevant stereochemical discrimination.

Metabolic Engineering of Yeast or Plant Chassis for Costunolide and Derivative Production

In metabolic engineering projects aiming to produce costunolide or its bioactive derivatives (e.g., parthenolide), GAA is the non-negotiable, rate-limiting biosynthetic intermediate. The reconstitution of the costunolide pathway, which yielded 60 ng·g⁻¹ FW in N. benthamiana, provides a validated benchmark [1]. Researchers can procure an authentic GAA analytical standard to quantify pathway flux, troubleshoot enzyme bottlenecks (e.g., GAO or COS activity), and accurately calibrate GC-MS or LC-MS methods for monitoring the production of this specific intermediate in their engineered strains.

Leveraging GAO Catalytic Promiscuity for the Synthesis of Novel Sesquiterpene Acid Libraries

The broad substrate promiscuity of the GAO enzyme, which natively produces GAA, makes this compound a key standard for developing novel biocatalytic platforms. Since GAO oxidizes a wide array of sesquiterpenes (unlike the highly specialized AMO) [4], GAA serves as the prototypical product and analytical benchmark for studies aiming to harness GAO for generating libraries of novel sesquiterpene acids. Procurement of a high-purity GAA standard is essential for identifying and quantifying new, structurally related acid products in such exploratory metabolic engineering campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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